molecular formula C20H19FN2O3S2 B2898403 N-(3,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 941922-83-4

N-(3,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No. B2898403
M. Wt: 418.5
InChI Key: VNGLKFOVYSCWLZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, also known as DFB, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFB is a thiazole-based compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(3,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide involves the reaction of 3,4-dimethoxyaniline with 2-bromoacetyl chloride to form N-(3,4-dimethoxyphenyl)-2-bromoacetamide. This intermediate is then reacted with potassium thioacetate to form N-(3,4-dimethoxyphenyl)-2-(thiazol-4-yl)acetamide. Finally, this compound is reacted with 4-fluorobenzyl chloride to form the desired product.

Starting Materials
3,4-dimethoxyaniline, 2-bromoacetyl chloride, potassium thioacetate, 4-fluorobenzyl chloride

Reaction
3,4-dimethoxyaniline is reacted with 2-bromoacetyl chloride in the presence of a base such as triethylamine to form N-(3,4-dimethoxyphenyl)-2-bromoacetamide., N-(3,4-dimethoxyphenyl)-2-bromoacetamide is then reacted with potassium thioacetate in the presence of a base such as potassium carbonate to form N-(3,4-dimethoxyphenyl)-2-(thiazol-4-yl)acetamide., Finally, N-(3,4-dimethoxyphenyl)-2-(thiazol-4-yl)acetamide is reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form N-(3,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide.

Mechanism Of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. N-(3,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer cell proliferation. N-(3,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and growth. In addition, N-(3,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide has been shown to inhibit the aggregation of amyloid-β protein, which is a hallmark of Alzheimer's disease.

Biochemical And Physiological Effects

N-(3,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of tumor growth, reduction of inflammatory cytokines, and reduction of oxidative stress. N-(3,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide has also been shown to improve cognitive function and reduce amyloid-β protein aggregation in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

N-(3,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide has several advantages for lab experiments, including its high potency and specificity for various targets involved in cancer, inflammation, and neurodegeneration. However, N-(3,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide has some limitations, including its low solubility and stability, which can affect its efficacy in vivo.

Future Directions

N-(3,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide has significant potential for therapeutic applications in various diseases, and future research should focus on improving its solubility and stability for better efficacy in vivo. Future research should also investigate the potential of N-(3,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide in combination with other drugs for synergistic effects in cancer, inflammation, and neurodegenerative disorders. In addition, future research should investigate the potential of N-(3,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide in animal models of other diseases, such as cardiovascular disease and diabetes.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(3,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. N-(3,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines and reducing oxidative stress. In addition, N-(3,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S2/c1-25-17-8-7-15(9-18(17)26-2)22-19(24)10-16-12-28-20(23-16)27-11-13-3-5-14(21)6-4-13/h3-9,12H,10-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGLKFOVYSCWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

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